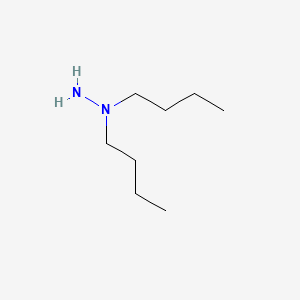

1,1-Dibutylhydrazine

Description

Historical Trajectories in Hydrazine (B178648) Synthesis and Reactivity Research

The journey into the chemistry of hydrazines began in the late 19th century. The name "hydrazine" was first coined by the German chemist Emil Fischer in 1875, who was working to create organic compounds from mono-substituted hydrazine. thieme-connect.de While Fischer discovered the derivative phenylhydrazine, it was his contemporary, Theodor Curtius, who first successfully synthesized hydrazine itself in 1887. thieme-connect.de Curtius achieved this by treating organic diazides with dilute sulfuric acid, producing hydrazine sulfate. thieme-connect.de He was also able to prepare benzyl (B1604629) hydrazine from the reduction of benzaldazine. iarc.fr The isolation of pure, anhydrous hydrazine was later accomplished by the Dutch chemist Lobry de Bruyn in 1895. thieme-connect.de

These early academic explorations laid the groundwork for understanding the fundamental reactivity of the N-N single bond. thieme-connect.de The early 20th century saw the development of industrial-scale synthesis methods, most notably the Raschig process in 1907, which involves the oxidation of ammonia (B1221849) with sodium hypochlorite. researchgate.net This development was crucial, as it made hydrazine more accessible for broader research and application. Initially of academic interest, hydrazine's potential as a high-energy rocket fuel garnered significant attention during World War II, propelling a surge in research. iarc.fr This led to further refinements in production, such as the Olin Raschig process, which optimized the reaction for producing anhydrous hydrazine for aerospace applications. iarc.fr

Later, ketazine-based processes were developed, which involve the oxidation of ammonia in the presence of a ketone, offering an alternative synthetic route that can avoid the production of salt by-products. iarc.fr This continuous evolution in synthesis, from laboratory curiosities to large-scale industrial processes, has fueled ongoing academic research into the reactivity and application of hydrazine and its many substituted derivatives. thieme-connect.deiarc.fr

Academic Significance of 1,1-Dialkylhydrazines in Organic Synthesis

Within the broader class of hydrazines, 1,1-dialkylhydrazines, also known as unsymmetrical dialkylhydrazines, hold a position of notable academic and synthetic importance. semanticscholar.org Their unique structure, featuring a disubstituted nitrogen atom adjacent to an -NH2 group, imparts specific reactivity that chemists have harnessed for a variety of transformations. A primary route for the laboratory and industrial preparation of 1,1-dialkylhydrazines is the reduction of N,N-dialkylnitrosamines using reagents such as zinc in acetic acid or lithium aluminum hydride. thieme-connect.de

A significant application of 1,1-dialkylhydrazines in organic synthesis is their role as precursors to N,N-dialkylhydrazones. semanticscholar.orgresearchgate.net These hydrazones are formed through the condensation reaction between a 1,1-dialkylhydrazine and a ketone or aldehyde. researchgate.net N,N-dialkylhydrazones are valued as versatile equivalents of carbonyl compounds, allowing for the construction of carbon-carbon and carbon-heteroatom bonds at the α-position through the formation of metallated hydrazone intermediates. semanticscholar.orgresearchgate.net

Furthermore, 1,1-dialkylhydrazines are key building blocks for the synthesis of nitrogen-containing heterocyclic compounds. unimi.it For instance, their reaction with 1,3-dielectrophilic substrates can lead to the formation of pyrazole (B372694) derivatives. researchgate.net In a notable application, 1,1-dialkylhydrazones react with arynes in a one-pot process to generate 1-alkyl-1H-indazoles, which are important scaffolds in medicinal chemistry. rsc.orgnih.gov The reactivity of the N-N bond and the nucleophilicity of the nitrogen atoms also allow for their use in creating more complex molecules, including their use as ligands in transition metal complexes for catalysis. numberanalytics.com

Evolution of Research Perspectives on 1,1-Dibutylhydrazine within Chemical Sciences

Research into this compound specifically has been driven by its potential utility as a synthetic intermediate and functional molecule, mirroring the broader interest in other 1,1-dialkylhydrazines. While not as extensively studied as its lower-molecular-weight analogue, 1,1-dimethylhydrazine (B165182) (a well-known rocket propellant), this compound has been a subject of specific academic and industrial inquiry.

A standard and documented method for its synthesis is the reduction of its corresponding nitrosamine, N,N-dibutylnitrosamine. One established laboratory procedure involves the use of lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (B95107) (THF) to achieve this transformation. thieme-connect.de

Table 1: Synthesis of this compound

| Precursor | Reagent | Product | Reference |

|---|

Academic interest in this compound has often been in the context of its application as a functional chemical. It has been cited in patent literature as a potential corrosion inhibitor, particularly as an oxygen scavenger in aqueous systems. google.com This application leverages the reducing properties of the hydrazine moiety. Its role as a synthetic intermediate is also recognized, where it can be used in the preparation of pharmaceuticals and agrochemicals, although specific, widely commercialized examples are not extensively documented in mainstream academic literature. rsc.org The dibutyl substitution influences its physical properties, such as solubility and boiling point, making it distinct from other dialkylhydrazines and potentially advantageous for specific synthetic conditions or material applications. For instance, its derivatives have been explored as ligands for metal complexes, a field where the nature of the alkyl substituents can fine-tune the electronic and steric properties of the resulting complex. google.com

The study of this compound can be seen as part of a broader research effort to understand how alkyl chain variation within the 1,1-dialkylhydrazine class affects reactivity, physical properties, and suitability for specialized applications, from materials science to targeted organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibutylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-5-7-10(9)8-6-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTIANXYHUNHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020217 | |

| Record name | 1,1-di-n-Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7422-80-2 | |

| Record name | 1,1-Dibutylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7422-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-di-n-Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibutylhydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMH6K7M78H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1 Dibutylhydrazine

Established Reaction Pathways for 1,1-Dibutylhydrazine Formation

The creation of this compound is primarily achieved through two main strategies: the alkylation of hydrazine (B178648) or its derivatives and the reduction of specific nitrogen-containing precursors.

Alkylation of Hydrazine Derivatives

Direct alkylation of hydrazine with butyl halides, such as n-butyl bromide or chloride, is a foundational method for synthesizing alkylhydrazines. To favor the formation of mono-alkylated hydrazine and suppress over-alkylation to di- and tri-substituted products, a significant excess of hydrazine is typically employed. dtic.mil The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the alkyl halide.

More advanced and selective methods for hydrazine alkylation have been developed to overcome the challenges of controlling substitution. One such method involves the metalation of a protected hydrazine, like PhNHNHBoc, with n-butyllithium to form a stable nitrogen dianion. organic-chemistry.org This highly reactive intermediate allows for controlled, sequential alkylation, providing a more direct route to unsymmetrically substituted hydrazines. organic-chemistry.org The choice of protecting group and reaction conditions, including solvent and temperature, is critical for achieving high selectivity and yield. organic-chemistry.orgkirj.ee For instance, potassium iodide has been shown to catalyze the alkylation of protected hydrazines with less reactive alkyl chlorides, generating the more reactive alkyl iodide in situ. kirj.ee

The direct reductive alkylation of hydrazine derivatives offers another efficient, one-pot approach. organic-chemistry.org This method can be finely tuned by adjusting the substrates and the equivalency of the reagents to produce various N-alkylhydrazine derivatives. organic-chemistry.org

Reductive Methodologies Utilizing Specific Precursors

A classical and widely used method for the synthesis of 1,1-disubstituted hydrazines is the reduction of the corresponding N-nitrosamine. psu.edu For this compound, the precursor is N-nitrosodibutylamine. This method is noted for its reliability, though the carcinogenic nature of many N-nitrosamine intermediates necessitates careful handling. psu.edu

A variety of reducing agents can be employed for this transformation. acs.org Common reagents include zinc dust in acetic acid, which is one of the oldest methods, and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C). acs.org Other effective reducing systems include lithium aluminum hydride (LiAlH4), and titanium tetrachloride with magnesium powder. acs.orgthieme-connect.de The choice of reducing agent can influence the reaction's efficiency and the formation of byproducts, such as the parent secondary amine through denitrosation. acs.org

Recent research has explored more advanced catalytic systems for the reduction of N-nitrosamines. For example, ruthenium-based catalysts have demonstrated high activity in reducing N-nitrosodimethylamine (NDMA), with 1,1-dimethylhydrazine (B165182) detected as a transient intermediate. nih.gov Similarly, non-pyrophoric and air-tolerant nickel-boron (NiB) catalysts have been shown to be effective in the hydrogenation of NDMA to its corresponding amine, suggesting potential applicability for other N-nitrosamines. researchgate.net

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| N-Nitrosodibutylamine | Lithium Aluminum Hydride (LiAlH4) | This compound | thieme-connect.de |

| N-Nitrosodimethylamine | Zinc dust/Acetic acid | 1,1-Dimethylhydrazine | acs.org |

| N-Nitrosodimethylamine | Ruthenium/Al2O3 | Dimethylamine, Ammonia (B1221849) (with 1,1-dimethylhydrazine as intermediate) | nih.gov |

| N-Nitrosodimethylamine | Nickel-Boron (NiB) | Dimethylamine, Ammonia | researchgate.net |

Organometallic reagents, particularly Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful tools in organic synthesis, providing a source of nucleophilic carbon atoms. vbspu.ac.inlibretexts.org In the context of hydrazine synthesis, they can be used to introduce alkyl groups. One documented synthesis of this compound involves the reaction of butylmagnesium chloride, a Grignard reagent, with hydrazine or its derivatives. ontosight.ai

The use of organometallic reagents can also be seen in more complex, multi-step synthetic strategies. For example, they react readily with N-acyl-2-[(benzotriazol-1-yl)methyl]hydrazines to form 2,2-disubstituted 1-acylhydrazines, which can then be hydrolyzed to yield 1,1-disubstituted hydrazines. rsc.org This methodology offers a versatile route to a variety of substituted hydrazines. rsc.org

Reduction of N-Nitroso Compounds

Mechanistic Studies of this compound Synthesis

The synthesis of this compound, and 1,1-disubstituted hydrazines in general, involves several key mechanistic principles. In the direct alkylation of hydrazine, the reaction proceeds via a nucleophilic substitution (SN2) pathway where the nitrogen atom of hydrazine attacks the electrophilic carbon of an alkyl halide. The challenge lies in controlling the regioselectivity and the degree of alkylation.

The reduction of N-nitrosamines, such as N-nitrosodibutylamine, to this compound involves the cleavage of the N=O bond and the formation of an N-N bond. With metal hydrides like LiAlH4, the mechanism involves the transfer of hydride ions to the nitrogen atom of the nitroso group, followed by protonation during workup. In catalytic hydrogenation, the N-nitrosamine is adsorbed onto the catalyst surface, where the N-N bond is cleaved, and subsequent reactions with adsorbed atomic hydrogen lead to the formation of the hydrazine. nih.gov

Recent studies on the catalytic transformation of 1,1-dimethylhydrazine (UDMH) have provided insights that may be relevant to the stability and reactivity of this compound. For instance, the catalytic oxidation of UDMH over a Pt/SiO2 catalyst was found to be a two-step process, involving initial oxidation followed by the combustion of a surface residue containing nitrile groups. nih.gov This suggests that under certain conditions, decomposition pathways may compete with the desired reactions.

Derivatization Strategies of Hydrazines as Synthetic Intermediates

Hydrazines are valuable synthetic intermediates due to the reactivity of the N-N bond and the nucleophilicity of the nitrogen atoms. americanpharmaceuticalreview.com They are used in the synthesis of a wide array of heterocyclic compounds and as reducing agents. americanpharmaceuticalreview.com

Derivatization of the hydrazine moiety is a common strategy to facilitate further synthetic transformations. For instance, hydrazines can be converted into hydrazones by reaction with aldehydes or ketones. wikipedia.org These hydrazones can then undergo further reactions, such as alkylation at the α-carbon, before the carbonyl group is regenerated by hydrolysis or ozonolysis. wikipedia.org This approach, known as the Enders SAMP/RAMP hydrazone alkylation, is a powerful method for asymmetric synthesis. wikipedia.org

Hydrazines can also be acylated to form hydrazides. These derivatives can be used in various coupling reactions. For example, a Ni(II)-bipyridine complex can catalyze the photochemical C-N coupling of hydrazides with aryl chlorides. organic-chemistry.org Furthermore, N-acyl- and N-alkoxycarbonylaminophthalimides can be alkylated via the Mitsunobu reaction, and subsequent dephthaloylation provides an efficient route to 1,1-substituted hydrazines. organic-chemistry.orgnih.gov

The derivatization of hydrazines is also crucial for analytical purposes. Reagents like benzaldehyde (B42025) can be used to create derivatives with strong UV absorbance, facilitating their detection and quantification by methods such as HPLC-DAD. google.com

| Derivative Type | Synthetic Application | Reference |

| Hydrazones | Asymmetric α-alkylation of aldehydes/ketones | wikipedia.org |

| Hydrazides | Photochemical C-N coupling reactions | organic-chemistry.org |

| N-Acylaminophthalimides | Alkylation via Mitsunobu reaction for synthesis of 1,1-substituted hydrazines | organic-chemistry.orgnih.gov |

| Benzaldehyde Derivatives | Analytical detection and quantification | google.com |

Modern Approaches and Sustainable Synthesis Considerations for this compound

The synthesis of this compound has evolved to incorporate modern catalytic methods and principles of sustainable chemistry. These approaches aim to improve efficiency, selectivity, and safety while minimizing environmental impact compared to traditional synthetic routes. Key areas of advancement include catalytic reductive amination, controlled alkylation strategies, and the exploration of biocatalysis.

Modern synthetic routes focus on enhancing atom economy, reducing waste, and utilizing milder reaction conditions. Catalytic methods are at the forefront of these improvements, offering pathways that are both more efficient and environmentally benign. rsc.orgresearchgate.net

One of the prominent modern methods for preparing 1,1-disubstituted hydrazines is through the reductive amination of aldehydes or ketones. researchgate.netmdpi.com In the context of this compound, this would involve the reaction of butyraldehyde (B50154) with hydrazine, followed by a reduction step. The process can be performed in a one-pot manner, which is a cornerstone of green chemistry as it reduces the number of unit operations and potential for waste generation. researchgate.net Various catalysts, including those based on palladium and nickel, have been shown to be effective for reductive amination reactions. rsc.orgmdpi.com For instance, a nickel-catalyzed approach using hydrazine hydrate (B1144303) can serve as a source of both the nitrogen and the hydrogen for the reduction, presenting a highly atom-economical route. rsc.org

Another significant area of development is the controlled alkylation of hydrazine. chemeurope.com Direct alkylation with alkyl halides can be difficult to control, often leading to a mixture of products. chemeurope.com Modern approaches utilize techniques such as phase-transfer catalysis (PTC) to facilitate the reaction between an aqueous phase containing the hydrazine and an organic phase with the alkylating agent, often leading to improved yields and selectivity under milder conditions. wikipedia.orgcrdeepjournal.org The use of a polyanion strategy, where hydrazine is converted into a more reactive, multi-anionic species, allows for a more controlled and sequential alkylation, providing a more direct route to unsymmetrically substituted hydrazines. acs.org

Sustainable synthesis considerations also include the use of biocatalysis. Engineered enzymes, such as imine reductases (IREDs), have demonstrated potential in the asymmetric synthesis of chiral amines and can be applied to the reductive amination of carbonyls with hydrazines. nih.govresearchgate.net This biocatalytic approach operates under mild conditions and offers high selectivity, aligning well with the principles of green chemistry. mdpi.commagtech.com.cnrsc.org While the direct biocatalytic synthesis of this compound is an area of ongoing research, the established success with other substituted hydrazines points to its future potential.

The table below summarizes some modern and sustainable approaches relevant to the synthesis of this compound and related compounds, highlighting the reaction conditions and key findings.

| Synthetic Approach | Reactants | Catalyst/Reagent | Reaction Conditions | Key Findings |

| Catalytic Reductive Amination | Butyraldehyde, Hydrazine Hydrate | Nickel-based heterogeneous catalyst | Moderate temperature | Provides a direct, atom-economical route to the corresponding primary amines, which is adaptable for hydrazine derivatives. rsc.org |

| Catalytic Reductive Amination | Diisopropylamine, Butyraldehyde | Pd(OH)₂/g-C₃N₄ | Room temperature, H₂ pressure | Demonstrates high selectivity for the synthesis of sterically hindered amines, a principle applicable to substituted hydrazines. mdpi.com |

| Lewis Base-Catalyzed Reductive Hydrazination | Ketones/Aldehydes, Phenylhydrazine | Hexamethylphosphoramide (HMPA) | 0 °C to 25 °C | Achieves high yields (up to 98%) for 1,1-disubstituted hydrazines under mild, one-pot conditions. organic-chemistry.org |

| Enzymatic Reductive Hydrazination | Carbonyls, Hydrazines | Imine Reductase (IRED) from Myxococcus stipitatus | Mild aqueous conditions | Demonstrates the feasibility of biocatalysis for producing substituted hydrazines with high atom efficiency. nih.gov |

| Phase-Transfer Catalyzed Alkylation | Hydrazine, Alkyl Halide | Quaternary ammonium (B1175870) salts | Biphasic system (organic/aqueous) | Facilitates alkylation under milder conditions, improving yields and selectivity compared to traditional methods. wikipedia.orgcrdeepjournal.org |

These modern methodologies represent a significant step forward in the synthesis of this compound, offering more sustainable and efficient alternatives to classical approaches. The ongoing development in catalysis and biocatalysis is expected to provide even more environmentally friendly and economically viable production methods in the future.

Elucidation of 1,1 Dibutylhydrazine Reactivity and Reaction Mechanisms

Nucleophilic Characteristics in Organic Transformations

1,1-Dibutylhydrazine, like other hydrazine (B178648) derivatives, exhibits significant nucleophilic character owing to the lone pairs of electrons on its nitrogen atoms. quora.com This inherent nucleophilicity allows it to participate in a variety of organic transformations, most notably by attacking electron-deficient centers. oregonstate.edu The presence of two butyl groups on one of the nitrogen atoms introduces steric hindrance that can influence its reactivity compared to unsubstituted hydrazine or monosubstituted hydrazines.

In reactions, the terminal nitrogen atom (NH2) of this compound typically acts as the primary nucleophilic site. This is attributed to the electron-donating inductive effect of the two butyl groups on the other nitrogen, which increases its electron density but also its steric bulk, making the terminal nitrogen more accessible for nucleophilic attack. This characteristic is fundamental to its role in the formation of hydrazones and other derivatives. vedantu.com

The nucleophilicity of hydrazines, including this compound, is a key factor in their utility in synthesis. They are known to react with a range of electrophiles, participating in reactions such as reductive amination of aldehydes and ketones. researchgate.net

Reactions with Carbonyl Compounds: Formation of Hydrazones and Related Species

A hallmark reaction of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. soeagra.com This reaction is a cornerstone of hydrazine chemistry and is widely employed in organic synthesis. numberanalytics.com The general reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone. vedantu.comnumberanalytics.com

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established two-step mechanism:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com This step is often catalyzed by the presence of an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. soeagra.comnih.gov This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form the final hydrazone product. This elimination of a water molecule is also typically acid-catalyzed, which facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water). soeagra.comnumberanalytics.com The rate-determining step is often the dehydration of the intermediate. numberanalytics.com

The reaction of this compound with carbonyl compounds is broad in scope, encompassing a wide variety of aldehydes and ketones. researchgate.net Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater electrophilicity of the carbonyl carbon. mu-pleven.bg

However, the reaction can be subject to certain limitations:

Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all with this compound. The bulky dibutyl groups on the hydrazine can also contribute to steric hindrance, potentially slowing down the reaction compared to less substituted hydrazines.

Electronic Effects: The reactivity of the carbonyl compound is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the carbonyl compound can enhance its electrophilicity and accelerate the reaction, while electron-donating groups can have the opposite effect.

Reaction Conditions: The pH of the reaction medium is crucial. While the reaction is acid-catalyzed, a pH that is too low can lead to the protonation of the hydrazine itself, rendering it non-nucleophilic and thus inhibiting the reaction. nih.gov The choice of solvent can also play a significant role in the reaction's efficiency. numberanalytics.com

Mechanistic Investigations of Hydrazone Formation

Electrophilic Reactions Involving Nitrogen Lone Pairs

While this compound is primarily known for its nucleophilic character, the lone pair of electrons on the nitrogen atoms can also participate in electrophilic reactions. For instance, the nitrogen atoms can be protonated by acids to form hydrazinium (B103819) salts. thieme-connect.de This behavior is characteristic of amines and their derivatives.

The lone pairs on the nitrogen atoms allow this compound to act as a ligand, coordinating to metal centers. This property is utilized in the formation of metal complexes. The reactivity in these electrophilic interactions is influenced by the steric and electronic environment of the nitrogen atoms.

Oxidative Transformations and Radical Chemistry Pathways

1,1-Dialkylhydrazines, including this compound, are susceptible to oxidation. karger.com These oxidative processes can proceed through various pathways, including the formation of radical intermediates. The study of these transformations is important for understanding the stability and degradation of these compounds.

Autoxidation refers to the oxidation of compounds by atmospheric oxygen. wikipedia.org For 1,1-dialkylhydrazines, such as 1,1-dimethylhydrazine (B165182), autoxidation is a free-radical chain reaction. minsky.aichemeurope.com This process is often initiated by light, metals, or other radical initiators. minsky.aidtic.mil

The proposed mechanism for the autoxidation of 1,1-dimethylhydrazine, which serves as a model for other 1,1-dialkylhydrazines, involves the following key steps: minsky.aidtic.mil

Initiation: Formation of a hydrazyl radical.

Propagation: The hydrazyl radical reacts with oxygen to form a hydroperoxide radical, which can then abstract a hydrogen atom from another hydrazine molecule to form a hydroperoxide and a new hydrazyl radical, thus propagating the chain.

Product Formation: The hydroperoxide intermediate is presumed to decompose, leading to the formation of various products. In the case of 1,1-dimethylhydrazine, major products include formaldehyde (B43269) dimethylhydrazone, nitrogen, and water. Minor products can include ammonia (B1221849), dimethylamine, and dimethylnitrosamine. minsky.aidtic.mil

This autoxidation is catalyzed by metals and can be inhibited by radical scavengers. minsky.ai The study of these mechanisms is crucial for understanding the storage and handling of dialkylhydrazines.

Influence of Catalysis and Environmental Factors on Oxidation

The oxidation of 1,1-disubstituted hydrazines, such as this compound, is a complex process significantly influenced by catalysts and various environmental conditions. While specific studies on this compound are limited, the behavior of its analogue, 1,1-dimethylhydrazine (UDMH), provides significant insights into the reaction mechanisms. The degradation of these compounds in aqueous systems is dependent on factors like pH, temperature, oxygen concentration, and the presence of metal ions and organic matter. cdc.gov

Catalysis:

Metal ions, particularly copper, are known to catalyze the oxidation of hydrazines. cdc.govnih.gov The reaction of 1,1-dimethylhydrazine with dissolved oxygen is accelerated by copper ions. cdc.gov In the absence of copper, the degradation of UDMH by air is not observed. nih.gov However, in the presence of copper, even at concentrations below 1 ppm, UDMH is degraded by air, with the efficiency of degradation increasing as the pH becomes more alkaline. nih.gov The oxidation process is believed to proceed via a free-radical chain mechanism. dtic.mil The catalytic cycle involves the metal ion facilitating the transfer of electrons and the decomposition of peroxide intermediates. asianpubs.org

The oxidation of UDMH with hydrogen peroxide is also subject to copper catalysis. nih.gov In the absence of copper, degradation at acidic pH does not occur, but the presence of copper allows for some degradation across all pH levels. nih.gov Higher concentrations of both hydrogen peroxide and copper generally favor the formation of N-nitrosodimethylamine (NDMA), a carcinogenic byproduct. nih.gov

Other materials can also exhibit catalytic effects. For instance, the autoxidation of UDMH is accelerated by the presence of metals, glass helices, ground glass, and even ground sodium chloride. dtic.mil

Environmental Factors:

pH: The rate of degradation of hydrazines is strongly influenced by pH, with degradation proceeding more rapidly in alkaline solutions. cdc.gov For UDMH, oxidation by air in the presence of copper is more efficient at higher pH, though this also leads to the formation of NDMA at neutral and alkaline pH. nih.gov

Oxygen Concentration: The presence of dissolved oxygen is a critical factor for the oxidation of hydrazines. cdc.gov The reaction with oxygen can be catalyzed by metal ions or occur as an uncatalyzed process. cdc.gov

Temperature: While not extensively detailed for this compound specifically, temperature generally affects reaction kinetics, with higher temperatures typically leading to faster degradation rates.

Organic Matter and Water Hardness: The presence of organic matter and the hardness of the water have been identified as major factors influencing the rate of hydrazine degradation. cdc.gov

Light: Ultraviolet light can accelerate the autoxidation of UDMH, indicating a photochemical pathway for degradation. dtic.mil

The oxidation of 1,1-disubstituted hydrazines can lead to a variety of products. In the case of UDMH autoxidation, the major products are formaldehyde dimethylhydrazone, nitrogen, and water. dtic.mil Minor products include ammonia, dimethylamine, dimethylnitrosamine, diazomethane, nitrous oxide, methane, carbon dioxide, and formaldehyde. dtic.mil The oxidation of UDMH with hydrogen peroxide also yields dimethylamine, methanol, formaldehyde dimethylhydrazone, formaldehyde hydrazone, and tetramethyltetrazene. nih.gov

Table of Factors Influencing 1,1-Disubstituted Hydrazine Oxidation:

| Factor | Influence on Oxidation Rate | Notes |

| Catalysts (e.g., Copper ions) | Accelerates oxidation | Can lead to the formation of carcinogenic byproducts like NDMA. cdc.govnih.gov |

| pH | Increased rate in alkaline solutions | Affects product distribution. cdc.govnih.gov |

| Oxygen | Essential for aerobic oxidation | Rate can be dependent on concentration. cdc.gov |

| Light (UV) | Accelerates autoxidation | Suggests a photochemical degradation pathway. dtic.mil |

| Organic Matter/Water Hardness | Influences degradation rates | Major factors in aquatic environments. cdc.gov |

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org While direct examples of this compound participating in cycloaddition reactions are not prevalent in the reviewed literature, the reactivity of the hydrazine moiety suggests potential involvement in certain types of cycloadditions, particularly 1,3-dipolar cycloadditions.

1,3-Dipolar cycloadditions are concerted reactions involving a six-π-electron system that are widely used for synthesizing five-membered heterocyclic rings. frontiersin.org Sydnones, which are mesoionic heterocyclic compounds, are known to undergo thermal and photochemical intermolecular [3+2] cycloadditions with dipolarophiles to yield pyrazole (B372694) or pyrazoline derivatives. beilstein-journals.org Sydnones can act as masked 1,3-dipoles; photolysis generates nitrile imine intermediates, while thermal reactions proceed with the sydnone (B8496669) acting as a cyclic azomethine imine. beilstein-journals.org Given that hydrazines can be precursors to such dipolar species, it is conceivable that this compound could be transformed into a reactive intermediate capable of participating in cycloaddition reactions.

The synthetic utility of cycloaddition reactions is vast, enabling the efficient construction of complex molecular architectures, including bicyclic and polycyclic systems. rsc.orgnih.govpku.edu.cnrsc.org For instance, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of vinylcyclopropanes have been developed to synthesize cyclopentane- and cyclopentene-embedded bicyclic structures. rsc.org Furthermore, [2+2+1] cycloadditions have been employed to create isoxazolines from N-tosylhydrazones, alkenes, and tert-butyl nitrite. rsc.org These examples highlight the potential for hydrazine derivatives to be key components in synthetically valuable cycloaddition reactions.

Although specific research on this compound in this context is lacking, the general principles of cycloaddition chemistry suggest that with appropriate activation, it could serve as a precursor to 1,3-dipoles for the synthesis of nitrogen-containing heterocycles. The development of such reactions would offer a novel and efficient route to a variety of complex molecules.

Table of Potential Cycloaddition Reactions Involving Hydrazine Derivatives:

| Cycloaddition Type | Reactants | Products | Synthetic Utility |

| [3+2] Cycloaddition | Sydnones (from hydrazines) + Alkenes/Alkynes | Pyrazolines/Pyrazoles | Synthesis of five-membered nitrogen heterocycles. beilstein-journals.org |

| [2+2+1] Cycloaddition | N-Tosylhydrazones + Alkenes + TBN | Isoxazolines | Access to isoxazoline (B3343090) ring systems. rsc.org |

| [4+2] Cycloaddition | Azatrienes + Sulfene | Thiazinedioxide derivatives | Formation of six-membered sulfur- and nitrogen-containing heterocycles. scirp.org |

Coordination Chemistry of 1,1 Dibutylhydrazine and Its Derivatives

Ligand Properties and Coordination Modes

1,1-Dibutylhydrazine, with its two butyl groups on one nitrogen atom, is a sterically hindered and electron-rich molecule. These features significantly influence its properties as a ligand and the types of coordination modes it can adopt.

The primary coordination site is the terminal, unsubstituted nitrogen atom (-NH2), which possesses a lone pair of electrons readily available for donation to a metal center. This typically results in a monodentate coordination mode. However, the presence of the two butyl groups on the adjacent nitrogen atom introduces considerable steric bulk, which can influence the stability and geometry of the resulting metal complexes. This steric hindrance may, in some cases, preclude coordination altogether or lead to the formation of complexes with lower coordination numbers.

While less common, a bidentate bridging mode of coordination for 1,1-dialkylhydrazines has been observed, particularly in the formation of dimeric or polymeric structures. In such cases, the hydrazine (B178648) molecule bridges two metal centers. For instance, dimeric titanium complexes with bridging hydrazine ligands have been reported, suggesting a potential, though likely less favorable, coordination pathway for this compound. nih.gov

Deprotonation of the -NH2 group can lead to the formation of hydrazido(1-) or hydrazido(2-) (hydrazinediido) ligands. These anionic ligands can form stronger bonds with metal centers and exhibit different coordination geometries. For example, the reaction of cyclic 1,1'-disubstituted hydrazines with a zirconium complex resulted in the formation of hexacoordinate zirconium hydrazinediido complexes. acs.org The formation of such species with this compound would depend on the reaction conditions and the nature of the metal precursor.

The electronic properties of this compound are characterized by the electron-donating nature of the butyl groups, which increases the electron density on the nitrogen atoms and enhances the ligand's basicity and nucleophilicity. This can influence the strength of the metal-ligand bond.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Key Factors |

| Monodentate | Coordination through the terminal -NH2 nitrogen atom. | Steric hindrance from butyl groups, Lewis acidity of the metal center. |

| Bidentate Bridging | The hydrazine molecule bridges two metal centers. | Metal-to-ligand ratio, reaction conditions favoring polynuclear species. |

| Hydrazido(1-)/Hydrazido(2-) | Coordination after deprotonation of the -NH2 group. | Presence of a strong base, nature of the metal precursor. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,1-dialkylhydrazine ligands typically involves the reaction of a metal salt or a metal-organic precursor with the hydrazine derivative in a suitable solvent. The choice of metal, counter-ion, and solvent can significantly influence the structure and composition of the resulting complex.

For instance, the reaction of 1,1-dimethylhydrazine (B165182) with cupric halides leads to the formation of a complex of 1,1-dimethyldiazene and a salt containing the 1,1,5,5-tetramethylformazanium ion, indicating that redox reactions can accompany complex formation. acs.org The synthesis of tungsten complexes containing 1,1-dimethylhydrazine has also been reported, yielding diamagnetic (pentamethylcyclopentadienyl)tungsten complexes with unsubstituted, monomethyl-, or 1,1-dimethylhydrazine or -hydrazido ligands. acs.org

The synthesis of iron porphyrin-nitrene complexes has been achieved through the oxidation of iron(II) porphyrins in the presence of 1,1-dialkylhydrazines. This reaction proceeds through the formation of an initial iron-hydrazine complex which is then oxidized. acs.org

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Can be used to identify the coordination of the hydrazine ligand by observing shifts in the N-H and N-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the complex in solution. For example, multinuclear NMR data was used to suggest that N(1),N(1),N(3)-tri-substituted benzamidrazones, synthesized from 1,1-dimethylhydrazine, exist as a single tautomer in solution. nih.gov

X-ray Crystallography: Is the definitive method for determining the solid-state structure of the complexes, revealing bond lengths, bond angles, and the precise coordination mode of the ligand. scirp.orgresearchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

Table 2: Examples of Synthesized Metal Complexes with 1,1-Disubstituted Hydrazine Derivatives

| Hydrazine Derivative | Metal | Resulting Complex Type | Reference |

| 1,1-Dimethylhydrazine | Copper(II) | Diazene and formazanium ion complexes | acs.org |

| 1,1-Dimethylhydrazine | Tungsten | (Pentamethylcyclopentadienyl)tungsten hydrazido complexes | acs.org |

| 1,1-Dialkylhydrazines | Iron | Porphyrin-nitrene complexes | acs.org |

| Cyclic 1,1'-disubstituted hydrazines | Zirconium | Hydrazinediido complexes | acs.org |

| 1,1-Dimethylhydrazine | Ruthenium, Rhodium, Iridium | Amidrazone chelate complexes | nih.gov |

Reactivity of Coordinated this compound Ligands

The reactivity of coordinated this compound is expected to be diverse, influenced by the metal center and the co-ligands present. Based on studies of related 1,1-dialkylhydrazines, several reaction pathways can be anticipated.

Oxidation: Coordinated 1,1-dialkylhydrazines can undergo oxidation to form various products. The catalytic oxidation of 1,1-dimethylhydrazine (UDMH) over a Pt/SiO2 catalyst has been studied, revealing a complex process involving the formation of surface nitrile groups and a two-step oxidation mechanism. rsc.org The oxidation of 1,1-dimethylhydrazine by cupric halides also demonstrates the susceptibility of the coordinated ligand to redox transformations. acs.org

N-N Bond Cleavage: The N-N bond in coordinated hydrazines can be cleaved, leading to the formation of nitrido or imido complexes. This is a key step in processes such as nitrogen fixation. While direct evidence for N-N bond cleavage in this compound complexes is scarce, studies on related iron-dinitrogen complexes show that the N-N bond is significantly weakened upon coordination. osti.gov

Catalytic Transformations: Metal complexes of 1,1-disubstituted hydrazines can act as catalysts or be involved in catalytic cycles. For example, a titanium catalyst has been shown to catalyze the 1,2-diamination of alkynes using 1,1-disubstituted hydrazines, proceeding through a common N-aminoazatitanacyclobutene intermediate. nih.gov Zirconium hydrazinediido complexes have also been identified as key intermediates in the catalytic synthesis of 1,7-annulated indoles. acs.org

The steric bulk of the dibutyl groups in this compound may influence the accessibility of the coordinated ligand to external reagents, potentially hindering or altering the course of these reactions compared to less hindered analogs like 1,1-dimethylhydrazine.

Computational Studies on Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), provide valuable tools for understanding the electronic structure, bonding, and reactivity of metal complexes where experimental data is limited. For this compound and its derivatives, computational studies can elucidate several key aspects of their coordination chemistry.

Ligand Properties: DFT calculations can be used to determine the geometry, orbital energies (HOMO and LUMO), and charge distribution of the this compound molecule. This information helps to predict its behavior as a ligand, including its preferred coordination sites and its ability to act as an electron donor. Computational studies on hydrazine derivatives have been used to predict their corrosion inhibition properties, which are related to their ability to coordinate to metal surfaces. researchgate.net

Metal-Ligand Bonding: Computational models of metal complexes with this compound can provide insights into the nature of the metal-ligand bond. Parameters such as bond dissociation energies, bond lengths, and vibrational frequencies can be calculated and compared with experimental data for related systems. For instance, DFT calculations on N(1),N(1),N(3)-tri-substituted benzamidrazones helped to rationalize the observed tautomerism and coordination behavior. nih.gov

Reaction Mechanisms: Computational studies can be employed to investigate the mechanisms of reactions involving coordinated this compound. For example, the reaction pathways for oxidation or N-N bond cleavage can be mapped out, and the transition states and activation energies can be calculated. Such studies have been crucial in understanding the selectivity in the Ti-catalyzed diamination and hydrohydrazination of alkynes with 1,1-disubstituted hydrazines. nih.gov

Table 3: Insights from Computational Studies on Hydrazine Derivatives

| Area of Study | Computational Method | Key Findings | Relevance to this compound |

| Ligand Electronic Structure | DFT/B3LYP | Calculation of HOMO-LUMO gap, dipole moment, and charge distribution to predict reactivity and corrosion inhibition efficiency. researchgate.net | Predicts the electron-donating ability and potential coordination behavior of this compound. |

| Tautomerism and Conformation | DFT (B3LYP/6-31G+(d,p)) | Determination of the most stable tautomer and conformation of substituted amidrazones in solution and solid state. nih.gov | Helps to understand the likely structure of this compound-derived ligands upon reaction. |

| Catalytic Reaction Mechanisms | DFT | Elucidation of reaction pathways and factors controlling selectivity in Ti-catalyzed alkyne amination. nih.gov | Provides a framework for predicting the reactivity of coordinated this compound in similar catalytic systems. |

Computational and Theoretical Chemistry of 1,1 Dibutylhydrazine

Quantum Mechanical Investigations

Quantum mechanical investigations are fundamental to understanding the intrinsic properties of 1,1-dibutylhydrazine at the subatomic level. These methods allow for the detailed characterization of the molecule's electronic landscape and bonding nature.

A hypothetical distribution of partial atomic charges, as would be determined by quantum mechanical calculations, illustrates the polarity within the molecule.

Table 1: Hypothetical Partial Atomic Charges in this compound This table is illustrative and shows the type of data obtained from electronic structure calculations.

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| N1 (substituted) | -0.45 |

| N2 (unsubstituted) | -0.35 |

| C (alpha) | +0.15 |

| C (beta) | -0.20 |

| C (gamma) | -0.20 |

| C (delta) | -0.25 |

| H (on N2) | +0.30 |

| H (on C) | +0.10 to +0.15 |

Molecular Orbital (MO) theory provides a sophisticated model for understanding the bonding in this compound. The combination of atomic orbitals leads to the formation of bonding and anti-bonding molecular orbitals, which are spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

The HOMO is expected to be localized primarily on the nitrogen atoms, specifically the lone pair orbitals, indicating that this compound will act as an electron donor or nucleophile in chemical reactions. The LUMO, conversely, would be distributed among the anti-bonding orbitals, likely associated with the N-N and N-C bonds, representing the sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electronic Structure Elucidation

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules like this compound. DFT offers a balance between accuracy and computational cost, making it suitable for a range of applications from geometry optimization to reaction mechanism studies.

DFT calculations can be employed to determine the most stable three-dimensional structure of this compound through a process called geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the flexibility of the butyl chains and the rotation around the N-N and N-C bonds, this compound can exist in several different conformations.

Conformational analysis using DFT would involve systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 2: Hypothetical Relative Energies of this compound Conformers This table is illustrative and shows the type of data obtained from conformational analysis.

| Conformer | Dihedral Angle (C-N-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

| Eclipsed | 0° | 4.5 (Transition State) |

DFT calculations can predict various spectroscopic parameters beyond basic identification. For instance, it can be used to calculate the vibrational frequencies corresponding to the different vibrational modes of the molecule. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in their interpretation and to understand the nature of the chemical bonds.

Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for the various carbon and hydrogen atoms in this compound. This information is invaluable for assigning the signals in experimental NMR spectra and for gaining a deeper understanding of the electronic environment of each nucleus.

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states.

For example, the fragmentation of the this compound molecular ion in a mass spectrometer is a process that can be studied using DFT. Calculations can be performed to determine the energies of different fragmentation pathways and the structures of the transition states involved. This can help to explain the observed mass spectrum and to understand the factors that govern the fragmentation process.

Table 3: Hypothetical Calculated Energetics for a Fragmentation Pathway of this compound Cation Radical This table is illustrative and shows the type of data obtained from reaction pathway calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| [this compound]•+ (Reactant) | 0.0 |

| Transition State for C-N bond cleavage | +25.0 |

| [CH3(CH2)3]• + [H2N=N(CH2)3CH3]+ (Products) | +15.0 |

Prediction of Spectroscopic Parameters (excluding basic identification data)

Molecular Dynamics and Statistical Mechanics Simulations

Molecular Dynamics (MD) and statistical mechanics offer powerful tools to explore the dynamic nature and thermodynamic properties of chemical systems. mdpi.comdrugdesign.org An MD simulation for this compound would model the motion of its atoms over time by numerically solving Newton's equations of motion. wustl.edunih.gov This approach allows for the investigation of conformational dynamics, phase behavior, and equilibrium properties.

Molecular Dynamics Simulations

A typical MD simulation protocol for this compound would involve several key steps. wustl.edu First, a force field—a set of parameters and equations describing the potential energy of the system—must be selected to define the interactions between atoms. For a molecule like this compound, this would include terms for bond stretching, angle bending, torsional rotation of the butyl chains, and non-bonded interactions like van der Waals forces and electrostatic forces. fsu.edu

The simulation would generate a trajectory, which is a time-ordered record of the positions and velocities of all atoms. wustl.edu Analysis of this trajectory can reveal:

Conformational Landscape: The two n-butyl groups attached to the same nitrogen atom have significant conformational freedom. MD simulations can map the potential energy surface related to the rotation around the C-C and C-N bonds, identifying the most stable conformers and the energy barriers between them.

Dynamical Properties: Properties such as the diffusion coefficient and vibrational spectra can be calculated. The simulation can show how the molecule moves and reorients itself within a liquid or gas phase.

Thermodynamic Averages: Based on the principle of ergodicity, a long-time average of a property in an MD simulation is equivalent to the ensemble average. drugdesign.org This allows for the calculation of thermodynamic quantities like internal energy and pressure.

Statistical Mechanics Application

Statistical mechanics provides the theoretical foundation to connect the microscopic details from MD simulations to macroscopic thermodynamic properties. mdpi.com For a system of this compound molecules, statistical mechanics allows for the calculation of properties such as free energy, entropy, and heat capacity from the simulated atomic coordinates and momenta. These calculations are crucial for understanding phase equilibria and the spontaneity of processes. wikipedia.org For instance, free energy calculations can predict how this compound partitions between two different solvents. nih.gov

While specific simulation data for this compound is scarce, the table below illustrates typical parameters and potential outputs from an MD simulation of a small organic molecule of similar complexity in a solvent like water.

| Simulation Parameter/Output | Illustrative Value/Description | Relevance to this compound |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | A general-purpose force field suitable for organic molecules. |

| System Size | 1 molecule in a box of ~2000 water molecules | Used to simulate behavior in an aqueous solution under periodic boundary conditions. wustl.edu |

| Simulation Time | 100 nanoseconds (ns) | Sufficient time to observe local conformational changes and solvation dynamics. drugdesign.org |

| Calculated Property | Diffusion Coefficient | Measures the translational mobility of the molecule in the solvent. |

| Calculated Property | Radial Distribution Function (g(r)) | Describes the probability of finding solvent molecules at a certain distance from the solute. |

Intermolecular Interactions and Solvation Effects

The physical properties and chemical reactivity of this compound are heavily influenced by its interactions with neighboring molecules, whether they are other this compound molecules or solvent molecules.

Intermolecular Interactions

The structure of this compound—(CH₃CH₂CH₂CH₂)₂N-NH₂—dictates the types of intermolecular forces it can exhibit:

London Dispersion Forces: These are temporary attractive forces resulting from fluctuating electron distributions. savemyexams.com As a molecule with 8 carbon atoms and 20 hydrogen atoms, this compound has a significant number of electrons, leading to substantial London dispersion forces. These forces are the primary interaction between the nonpolar n-butyl chains.

Dipole-Dipole Interactions: The N-N bond and the N-H bonds in the hydrazine (B178648) moiety create a permanent molecular dipole due to differences in electronegativity. The nitrogen atoms are more electronegative than the hydrogen and carbon atoms, leading to a net dipole moment. These permanent dipoles allow for attractive dipole-dipole interactions between molecules. savemyexams.com

Hydrogen Bonding: The presence of the -NH₂ group means that this compound can act as a hydrogen bond donor. The lone pairs of electrons on both nitrogen atoms also allow it to act as a hydrogen bond acceptor. savemyexams.com This is the strongest type of intermolecular force present and significantly influences properties like boiling point and solubility in protic solvents.

The relative strength of these interactions would typically follow the order: Hydrogen Bonding > Dipole-Dipole > London Dispersion Forces.

Solvation Effects

Solvation refers to the interaction between a solute (this compound) and a solvent. The nature of the solvent dramatically affects the solubility and behavior of the molecule. osti.gov Computational solvation models, which can be either explicit (representing individual solvent molecules) or implicit (treating the solvent as a continuous medium), are used to quantify these effects. researchgate.net

In Protic Solvents (e.g., Water, Ethanol): In solvents capable of hydrogen bonding, the primary solute-solvent interaction for this compound would be hydrogen bonding between its -NH₂ group and the solvent molecules. The solubility would be enhanced by these strong, favorable interactions.

In Aprotic Polar Solvents (e.g., Acetone (B3395972), DMSO): In these solvents, this compound can still act as a hydrogen bond donor to the solvent's acceptor atoms (like the oxygen in acetone). Dipole-dipole interactions would also be significant.

In Nonpolar Solvents (e.g., Hexane): In nonpolar solvents, the dominant interactions would be the weaker London dispersion forces between the butyl chains of the solute and the solvent molecules. The polar hydrazine head would be unfavorably solvated, likely leading to lower solubility compared to polar solvents.

The solvation free energy (ΔG_solv) is a key thermodynamic quantity that describes the energy change when a solute is transferred from the gas phase into a solvent. nih.gov It can be calculated using computational methods to predict solubility and partition coefficients. While specific values for this compound are not published, the table below provides an illustrative breakdown of contributions to the solvation free energy, as would be determined from a computational study.

| Contribution to Solvation Free Energy | Description | Expected Significance for this compound |

|---|---|---|

| Electrostatic | Energy from the interaction of the solute's charge distribution with the solvent's dielectric field. | Significant in polar solvents due to the polar hydrazine group. |

| Cavitation | Energy required to create a cavity in the solvent to accommodate the solute molecule. | Significant due to the volume of the two butyl chains. |

| Dispersion | Energy from van der Waals attractions between the solute and solvent. | Important in all solvents, especially nonpolar ones. |

| Hydrogen Bonding | Specific, strong electrostatic interactions with protic solvents. | Very significant in protic solvents like water or alcohols. |

Advanced Analytical Research Methodologies for 1,1 Dibutylhydrazine

Chromatographic Separations for Complex Matrix Analysis

The analysis of 1,1-Dibutylhydrazine and related hydrazine (B178648) compounds in complex matrices presents significant analytical challenges due to their high polarity, reactivity, and often low concentration. Chromatographic techniques are essential for separating these analytes from interfering matrix components before detection and quantification. researchgate.net Both gas and liquid chromatography have been successfully employed, often requiring specific strategies to overcome the inherent difficulties associated with these polar and basic compounds. nih.gov

Gas Chromatography (GC) with Advanced Detection

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. yokogawa.com However, direct GC analysis of hydrazines, including this compound, is complicated by their polarity, which can lead to poor peak shape (tailing) due to interactions with the stationary phase. researchgate.net Furthermore, these compounds may degrade at the high temperatures required for GC analysis unless they have been derivatized. cdc.gov

To address these challenges, derivatization is a common prerequisite for GC analysis of hydrazines. cdc.govclu-in.org This process converts the polar hydrazine into a less polar, more volatile, and more thermally stable derivative. For instance, hydrazine and its analogues can be derivatized with various aldehydes to form hydrazones. cdc.gov

Advanced detectors are employed to achieve the necessary sensitivity and selectivity. Common choices include:

Nitrogen-Phosphorus Detector (NPD) : This detector is highly sensitive and selective for nitrogen-containing compounds, making it well-suited for analyzing hydrazines. cdc.govnih.gov

Mass Spectrometer (MS) : When coupled with GC, a mass spectrometer provides unequivocal identification based on the mass-to-charge ratio of the analyte and its fragments, offering the highest degree of confidence in the results. cdc.govmdpi.com Other detectors that can be used include the flame ionization detector (FID) and the electron capture detector (ECD), particularly after derivatization with a halogen-containing reagent. cdc.gov

A study on the simultaneous determination of hydrazine, monomethylhydrazine, and 1,1-dimethylhydrazine (B165182) in air utilized derivatization followed by gas chromatography, highlighting the method's applicability for complex sample types. nih.gov Another method for determining hydrazine in prednisolone (B192156) used acetone (B3395972) as a derivatizing agent prior to GC-Triple Quadrupole Mass Spectrometry, demonstrating rapid and sensitive detection. chrom-china.com

Table 1: GC Detectors for Hydrazine Analysis

| Detector | Principle of Operation | Selectivity | Common Application |

|---|---|---|---|

| Nitrogen-Phosphorus Detector (NPD) | Measures the increase in current produced when a nitrogen- or phosphorus-containing compound is burned in a hydrogen/air plasma in the presence of an alkali metal source. | High for nitrogen and phosphorus compounds. cdc.gov | Analysis of derivatized hydrazines in biological and environmental samples. nih.gov |

| Mass Spectrometer (MS) | Ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge ratios. | Universal, but highly specific when using selected ion monitoring (SIM) or tandem MS. cdc.gov | Definitive identification and quantification of hydrazines and their transformation products. mdpi.com |

| Flame Ionization Detector (FID) | Measures the ions produced when organic compounds are burned in a hydrogen-air flame. | General for organic compounds. | General purpose, but less selective for nitrogen compounds compared to NPD. cdc.gov |

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC) is often more suitable for the direct analysis of polar and non-volatile compounds like hydrazines, as it operates at lower temperatures and can handle aqueous samples more directly. researchgate.net High-performance liquid chromatography (HPLC) is a versatile technique used to separate compounds based on their differential affinities for a stationary phase and a liquid mobile phase. libretexts.org

For highly polar compounds such as this compound, which are poorly retained on traditional reversed-phase LC columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative. chromatographyonline.comresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water). chromatographyonline.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the mobile phase. chromatographyonline.com

Key advantages of HILIC for hydrazine analysis include:

Sufficient Retention : It effectively retains highly hydrophilic compounds that would otherwise elute too quickly in reversed-phase LC. chromatographyonline.com

Orthogonal Selectivity : The elution order in HILIC is often opposite to that of reversed-phase LC, providing a different selectivity profile. chromatographyonline.com

Enhanced MS Sensitivity : The high organic content of the mobile phase facilitates better desolvation in the mass spectrometer's ion source, leading to improved signal intensity. chromatographyonline.com

Zwitterionic stationary phases (e.g., ZIC-HILIC) have proven particularly effective for separating hydrazines, as they offer unique selectivity through a combination of hydrophilic and electrostatic interactions. researchgate.net Research has shown that HILIC can be successfully coupled with various detectors, including chemiluminescent nitrogen detection (CLND) and mass spectrometry, for the sensitive analysis of hydrazine and its derivatives. nih.govresearchgate.net

A significant challenge in analyzing hydrazines with common HPLC detectors like UV-Vis is their lack of a strong chromophore. chrom-china.comnih.gov Derivatization addresses this issue by attaching a chromophoric or fluorophoric group to the hydrazine molecule, greatly enhancing detection sensitivity. nih.gov

This pre-column derivatization strategy offers several benefits:

Increased Sensitivity : The introduction of a chromophore allows for highly sensitive detection using UV-Vis or fluorescence detectors. nih.gov

Improved Selectivity : The derivatizing agent can be chosen to produce a product with a maximum absorbance wavelength well-shifted from potential matrix interferences. nih.gov

Enhanced Chromatography : The resulting derivative often has better chromatographic properties (e.g., is less polar) than the original analyte, leading to better separation and peak shape. nih.gov

Aldehydes are common derivatizing reagents, reacting with the primary amine group of hydrazines to form stable hydrazones. For example, 2-Hydroxy-1-Naphthalaldehyde has been used to create a hydrazone derivative with a maximum UV absorbance in the visible range (406/424 nm), minimizing interference from most drug substances. nih.gov Other reagents like naphthalene-2,3-dialdehyde and 2-quinolinecarboxaldehyde (B31650) have also been used to create highly fluorescent derivatives, enabling detection at very low concentrations. researchgate.net

Table 2: Derivatization Reagents for Hydrazine Analysis in LC

| Derivatizing Reagent | Analyte(s) | Detection Method | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1-Naphthalaldehyde (HNA) | Hydrazine | LC-UV | Derivative absorbs in the visible range (406/424 nm), avoiding matrix interference. nih.gov | nih.gov |

| p-Dimethylaminobenzaldehyde | Hydrazine | Spectrophotometry / LC-UV | Forms a colored azine, widely used in colorimetric and chromatographic methods. cdc.govclu-in.org | cdc.govclu-in.org |

| Naphthalene-2,3-dialdehyde (NDA) | Hydrazine, MMH, UDMH | HPLC-Fluorescence/UV | Forms strongly fluorescent derivatives with primary hydrazines (Hy, MMH) and a UV-active derivative with UDMH. researchgate.net | researchgate.net |

| Acetone | Hydrazine | GC-MS/MS | Simple, inexpensive, and reacts rapidly to form a stable derivative for GC-MS analysis. chrom-china.com | chrom-china.com |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing both structural information for definitive identification and precise data for quantification. cdc.govnist.gov An MS instrument measures the mass-to-charge ratio (m/z) of ions, generating a mass spectrum that serves as a chemical fingerprint. nist.gov For this compound (C₈H₂₀N₂), the molecular weight is approximately 144.26 g/mol . nist.govnih.gov The electron ionization mass spectrum of this compound is available in public databases like the NIST WebBook, which can be used as a reference for identification. nist.govmassbank.jpnist.gov

When coupled with a chromatographic system (GC-MS or LC-MS), MS can analyze the components of a complex mixture as they elute from the column. This combination provides high selectivity, as it separates compounds in both time (chromatography) and mass (spectrometry). mdpi.com

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry, or MS/MS, significantly enhances the selectivity and sensitivity of mass spectrometric analysis. nationalmaglab.org This technique involves multiple stages of mass analysis, typically selection, fragmentation, and detection. nationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a derivatized hydrazine) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nationalmaglab.orgmdpi.com

The primary advantages of MS/MS for analyzing this compound include:

Unparalleled Selectivity : By monitoring a specific transition from a precursor ion to a product ion (Selected Reaction Monitoring, SRM), chemical noise from the sample matrix is virtually eliminated. This allows for accurate quantification even at very low levels in complex samples like soil or biological fluids. eurofins.com

Structural Confirmation : The fragmentation pattern provides additional structural information, increasing confidence in the analyte's identity. arxiv.org

High Sensitivity : The reduction in chemical background noise results in a much better signal-to-noise ratio, leading to lower detection limits. nih.gov

LC-MS/MS methods have been developed for the sensitive analysis of various hydrazines in water and soil. eurofins.com These methods often involve derivatization to improve ionization efficiency and chromatographic separation, followed by highly selective detection using a tandem mass spectrometer, such as a triple quadrupole instrument. chrom-china.comeurofins.com This approach provides the high degree of confidence and low detection limits required for trace-level analysis. eurofins.com

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of this compound, offering the ability to determine the mass-to-charge ratio (m/z) of ions to several decimal places. This precision allows for the calculation of the exact mass of the molecule, which is invaluable for confirming its elemental composition. Unlike low-resolution mass spectrometry that provides nominal mass, HRMS can distinguish between compounds that have the same whole-number mass but different molecular formulas. uwo.ca

For this compound, with a molecular formula of C₈H₂₀N₂, the theoretical exact mass can be calculated with high precision. The NIST WebBook provides electron ionization mass spectrometry data for this compound, which is essential for its identification. nist.gov The molecular weight is listed as 144.2578. nist.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve the resolution necessary to confirm this exact mass, thereby providing a high degree of confidence in the compound's identification. iastate.edu The technique is particularly useful in complex matrices where multiple compounds may be present. americanpharmaceuticalreview.com

The process of analysis involves ionization of the this compound molecule, followed by acceleration of the resulting ions through electric and magnetic fields, which separate them based on their m/z ratio before detection. iastate.edu The high resolving power of these instruments is defined by their ability to separate two peaks of slightly different m/z values. wikipedia.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₂₀N₂ | nist.gov |

| Molecular Weight | 144.2578 | nist.gov |

| CAS Registry Number | 7422-80-2 | nist.gov |

Spectroscopic Techniques for Research Characterization (excluding basic identification data)

Spectroscopic methods are fundamental in elucidating the structural features of molecules. For derivatives of this compound, Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies like Infrared (IR) and Raman are particularly insightful.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework. uobasrah.edu.iqmsu.edu For derivatives of this compound, ¹H NMR and ¹³C NMR are used to confirm structural modifications.

In the analysis of a this compound derivative, the chemical shifts, splitting patterns (spin-spin coupling), and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms. msu.edulibretexts.org For instance, the protons on the butyl chains would exhibit characteristic signals. The formation of a derivative, such as a hydrazone through reaction with an aldehyde or ketone, would result in new, distinct signals corresponding to the newly formed C=N bond and the substituent groups. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. uobasrah.edu.iq Each unique carbon atom in the derivative molecule gives a distinct signal, allowing for confirmation of the number and type of carbon environments. msu.edu Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC), can be employed to establish the connectivity between protons and carbons, definitively confirming the structure of complex derivatives. researchgate.netmdpi.com

Table 2: General Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges for Hydrazine Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Alkyl C-H (next to N) | 2.5 - 3.5 | 40 - 60 |

| Alkyl C-H (chain) | 0.8 - 1.7 | 10 - 40 |

| N-H | Variable (broad) | N/A |

| C=N (Imine) | 7.5 - 8.5 | 160 - 170 |

Note: These are general ranges and can vary based on the specific structure and solvent.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. elsevier.comnih.gov These two methods are complementary, as some molecular vibrations are more active in IR and others in Raman. horiba.com

For derivatives of this compound, IR and Raman spectroscopy are crucial for confirming the presence of key functional groups. The N-H stretching vibrations in the hydrazine moiety typically appear in the IR spectrum in the region of 3300-3400 cm⁻¹. The formation of a derivative, such as a formylhydrazine, would introduce a strong carbonyl (C=O) stretching band around 1650 cm⁻¹. youtube.com